Pan-RAF Kinase Inhibition: 7-Cyano Substitution Confers Sub-Nanomolar BRAF(V600E) Potency
The 7-cyano-2-methylbenzothiazole scaffold (exemplified by TAK-632, which incorporates a 7-cyano group and a 2-[(3-(trifluoromethyl)phenyl)acetamido] substituent) achieves BRAF(V600E) inhibition with an IC50 of 2.4 nM [1]. This potency is directly attributable to the 7-cyano group's accommodation into the BRAF-selectivity pocket in the DFG-out conformation [1]. In contrast, regioisomeric cyano substitution at alternative positions or absence of the 7-cyano group results in substantially reduced RAF inhibitory activity based on SAR trends reported for the C-7-substituted benzothiazole series [1].
| Evidence Dimension | Enzymatic inhibitory activity against BRAF(V600E) kinase |
|---|---|
| Target Compound Data | IC50 = 2.4 nM |
| Comparator Or Baseline | Parent compound without 7-cyano substitution or regioisomers (quantitative SAR not fully disclosed; class-level inference) |
| Quantified Difference | 7-Cyano substitution identified as essential for sub-nanomolar to low nanomolar BRAF(V600E) activity |
| Conditions | In vitro kinase inhibition assay using recombinant BRAF(V600E) enzyme |
Why This Matters
Sub-nanomolar BRAF(V600E) potency is a critical differentiator for oncology programs targeting MAPK pathway-driven cancers; alternative regioisomers or unsubstituted benzothiazoles do not achieve comparable potency.
- [1] Okaniwa M, Hirose M, Arita T, et al. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. J Med Chem. 2013;56(16):6478-6494. doi:10.1021/jm400778d. PMID: 23906342. View Source
